1-(Cyclohex-2-enesulfonyl)-4-methyl-benzene
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Overview
Description
1-(Cyclohex-2-enesulfonyl)-4-methyl-benzene is an organic compound that features a cyclohexene ring bonded to a sulfonyl group and a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-2-enesulfonyl)-4-methyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-(Cyclohex-2-enesulfonyl)-4-methyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Cyclohex-2-enesulfonyl)-4-methyl-benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring can participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Methylcyclohexene: Similar in structure but lacks the sulfonyl group.
Cyclohexenone: Contains a carbonyl group instead of a sulfonyl group.
Cyclohexene: The simplest form, without any additional functional groups .
Uniqueness: 1-(Cyclohex-2-enesulfonyl)-4-methyl-benzene is unique due to the presence of both a sulfonyl group and a methyl-substituted benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
37488-68-9 |
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Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3 |
InChI Key |
DYHJOYRNQYMHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCC=C2 |
Origin of Product |
United States |
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